

"2-Chloro-N-ethylpyrimidin-4-amine" synthesis and characterization

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Compound of Interest

Compound Name: 2-Chloro-N-ethylpyrimidin-4-amine

Cat. No.: B1371358

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An In-depth Technical Guide to the Synthesis and Characterization of **2-Chloro-N-ethylpyrimidin-4-amine**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of **2-Chloro-N-ethylpyrimidin-4-amine**, a key intermediate in medicinal chemistry. The methodologies detailed herein are grounded in established chemical principles and are designed to ensure reproducibility and high purity of the final compound.

Strategic Overview: The Importance of Pyrimidine Scaffolds

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases in DNA and RNA.^[1] This inherent biological relevance has made the pyrimidine nucleus a privileged scaffold in drug discovery, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[2][3]} **2-Chloro-N-ethylpyrimidin-4-amine**, in particular, serves as a versatile building block for the synthesis of targeted therapeutics, most notably kinase inhibitors, by enabling further functionalization at the C2 position.

The synthetic strategy presented focuses on a regioselective nucleophilic aromatic substitution (SNAr), a robust and widely applicable method for constructing substituted pyrimidines.

Synthesis Pathway: A Regioselective Approach

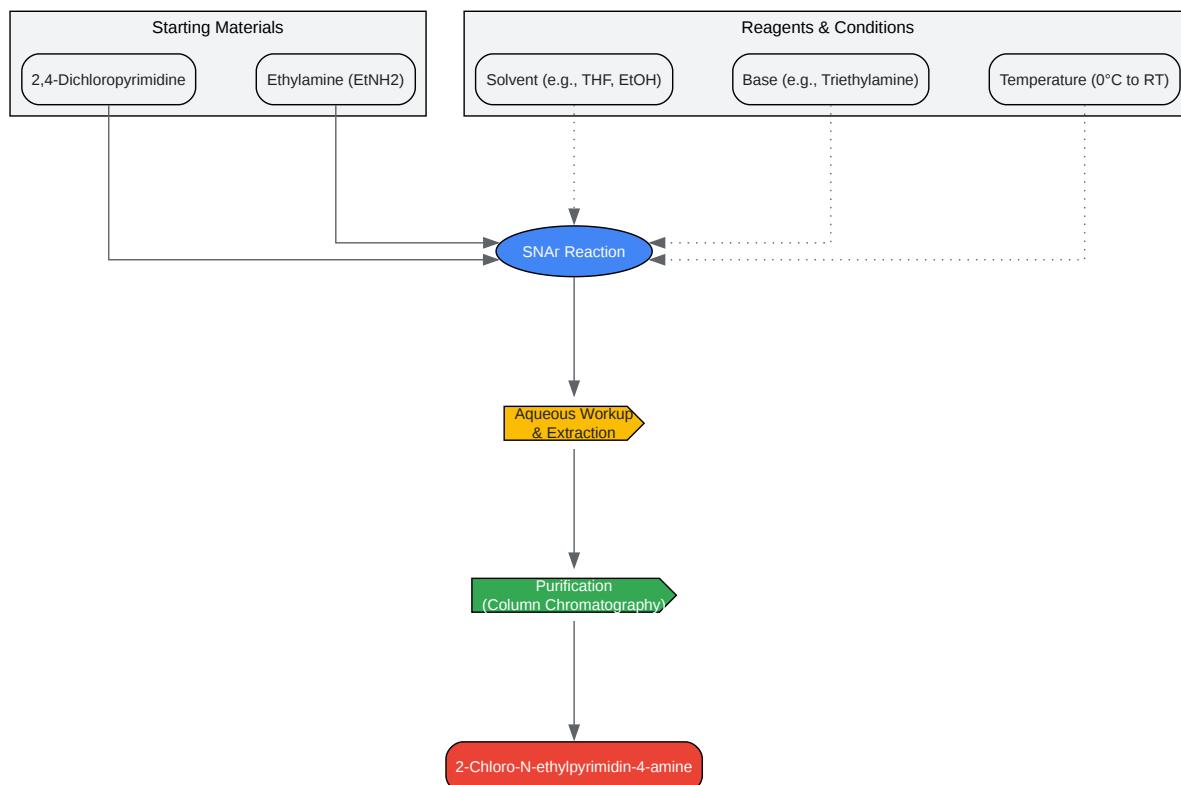
The synthesis of **2-Chloro-N-ethylpyrimidin-4-amine** is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloropyrimidine using ethylamine.

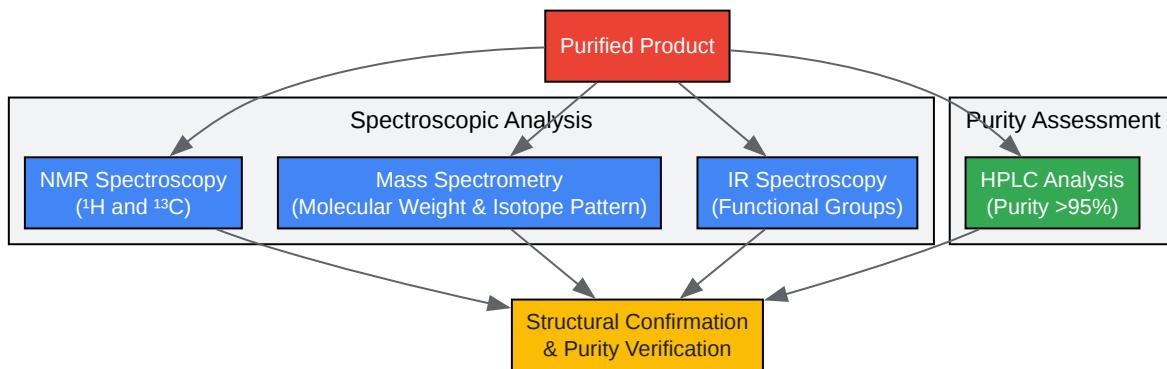
The Causality of Regioselectivity

The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. In 2,4-dichloropyrimidine, the C4 position is significantly more reactive towards nucleophiles than the C2 position. This enhanced reactivity is attributed to the greater ability of the adjacent nitrogen at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4.^{[4][5]} This inherent electronic preference allows for a highly regioselective mono-substitution, which is critical for avoiding unwanted isomeric byproducts.

Synthetic Workflow Diagram

The following diagram illustrates the transformation from the starting material, 2,4-dichloropyrimidine, to the final product.





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